![molecular formula C48H38N2Si B3044273 二苯基双[4-(二苯胺)苯基]硅烷 CAS No. 205327-13-5](/img/structure/B3044273.png)

二苯基双[4-(二苯胺)苯基]硅烷

描述

Molecular Structure Analysis

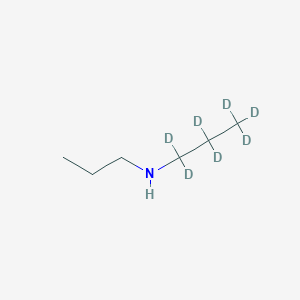

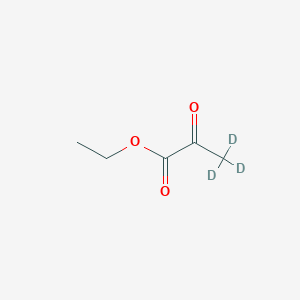

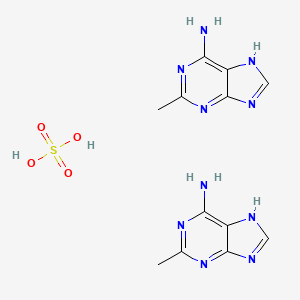

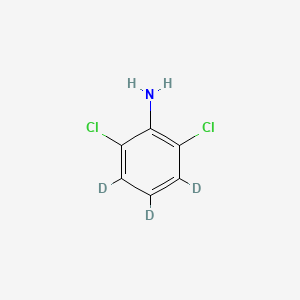

The molecular structure of Diphenylbis[4-(diphenylamino)phenyl]silane is complex, with a silicon atom at its core, surrounded by phenyl and amino groups . The exact 3D structure is not available due to the large number of atoms .Physical And Chemical Properties Analysis

Diphenylbis[4-(diphenylamino)phenyl]silane has a molecular weight of 670.9 g/mol . It has no hydrogen bond donors, two hydrogen bond acceptors, and ten rotatable bonds . The exact mass and monoisotopic mass are both 670.280425755 g/mol .科学研究应用

聚合物的合成和表征:

- 一项研究合成了和表征了源自双(4-(4-氨基苯氧基)苯基)甲基苯基硅烷的新型聚(酰胺),展示了其在可见光范围内的耐热性和透射率,突出了其在材料科学中的潜在应用 (Terraza 等人,2013)。

有机电子材料的发光性能:

- 研究重点关注具有 2,2'-联吡啶基氨基的硅烷和甲烷化合物的发光性能,发现这些化合物在紫蓝色区域发光,表明在电子器件中具有潜在用途 (Bai & Wang, 2004)。

- 另一项研究使用二苯基双(3-(吡啶-4-基)苯基)硅烷作为高效率磷光有机发光二极管的电子传输主体材料,展示了其在有机电子领域中的潜力 (Sohn 等人,2018)。

有机金属化学和合成:

- 一项研究开发了一种使用二苯基硅烷的反应来合成三芳基锍盐的合成途径,扩大了有机金属化学的工具包 (Tanabe 等人,2010)。

- 关于由含硅二酚衍生的聚碳酸酯和聚硫代碳酸酯的研究,突出了通过有机金属反应创造新材料的潜力 (Tagle 等人,2000)。

作用机制

Target of Action

Diphenylbis[4-(diphenylamino)phenyl]silane, also known as 4,4’-(Diphenylsilanediyl)bis(N,N-diphenylaniline) or DPPS, is primarily used in photo-electronic devices . It serves as an electron transport layer (ETL) and hole-blocking layer (HBL) material . The primary targets of DPPS are the electron and hole transport pathways in these devices.

Mode of Action

DPPS has two pyridyl groups attached to the tetra-phenylsilane, making it electron-deficient . It is considered a weak electron-transporting material with a wide bandgap (Eg = 4.0 eV) . Due to its deep HOMO energy level, DPPS is also used as a hole-blocking layer material in photo-electronic devices . This means it prevents the flow of holes (positive charges) while facilitating the flow of electrons (negative charges).

Pharmacokinetics

For instance, DPPS is insoluble , which is beneficial for its role as a stable layer in electronic devices.

Result of Action

The action of DPPS in photo-electronic devices results in improved device performance. By serving as an electron transport and hole-blocking layer, DPPS enhances the efficiency of electron flow and prevents the flow of holes. This leads to increased luminance and power efficiency in devices like Organic Light Emitting Diodes (OLEDs) .

Action Environment

The action of DPPS can be influenced by environmental factors. For instance, it should be stored and handled in conditions that avoid heat and moisture to maintain its stability and activity . Additionally, adequate ventilation is necessary during its handling to avoid the inhalation of DPPS dust or vapor .

安全和危害

属性

IUPAC Name |

4-[diphenyl-[4-(N-phenylanilino)phenyl]silyl]-N,N-diphenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H38N2Si/c1-7-19-39(20-8-1)49(40-21-9-2-10-22-40)43-31-35-47(36-32-43)51(45-27-15-5-16-28-45,46-29-17-6-18-30-46)48-37-33-44(34-38-48)50(41-23-11-3-12-24-41)42-25-13-4-14-26-42/h1-38H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIDMENPSANKCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H38N2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00633594 | |

| Record name | N,N'-[(Diphenylsilanediyl)di(4,1-phenylene)]bis(N-phenylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

670.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

205327-13-5 | |

| Record name | N,N'-[(Diphenylsilanediyl)di(4,1-phenylene)]bis(N-phenylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00633594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。